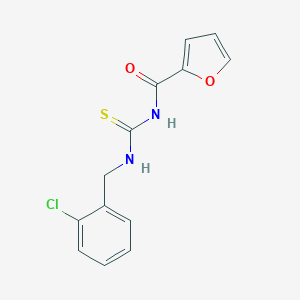

![molecular formula C16H17N3O4S B269136 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B269136.png)

4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide, also known as FC 131, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has been shown to exhibit potent inhibitory activity against various enzymes.

Aplicaciones Científicas De Investigación

4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent inhibitory activity against enzymes such as urease, carbonic anhydrase, and acetylcholinesterase. Urease inhibition is of particular interest in the treatment of diseases caused by Helicobacter pylori, a bacterium that causes gastric ulcers and stomach cancer. Carbonic anhydrase inhibition has been studied for its potential use in the treatment of glaucoma, epilepsy, and osteoporosis. Acetylcholinesterase inhibition is of interest in the treatment of Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 involves the inhibition of enzymes by binding to their active sites. Urease inhibition occurs by binding to the nickel center of the enzyme, while carbonic anhydrase inhibition occurs by binding to the zinc center of the enzyme. Acetylcholinesterase inhibition occurs by binding to the catalytic site of the enzyme.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 depend on the specific enzyme being inhibited. Urease inhibition leads to a decrease in the production of ammonia, which is toxic to the gastric mucosa. Carbonic anhydrase inhibition leads to a decrease in the production of carbonic acid, which is involved in the regulation of acid-base balance. Acetylcholinesterase inhibition leads to an increase in the concentration of acetylcholine, which is involved in the regulation of various physiological processes such as muscle contraction and cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 in lab experiments include its potent inhibitory activity against various enzymes and its well-established synthesis method. The limitations of using 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in vivo.

Direcciones Futuras

For research on 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 include its further optimization as a therapeutic agent, its potential use in combination therapy, and its evaluation in animal models of disease. Additionally, the development of new synthetic methods for 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 and the exploration of its potential as a probe for enzyme activity are areas of interest for future research.

Conclusion:

In conclusion, 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 as a therapeutic agent.

Métodos De Síntesis

The synthesis of 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131 involves a multi-step process that starts with the reaction of 2-furoyl chloride with thiosemicarbazide to form 2-furoylthiosemicarbazide. The resulting compound is then reacted with 2-methoxyethylamine and benzoyl chloride to form 4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide 131. The purity of the final product is ensured by recrystallization and column chromatography.

Propiedades

Nombre del producto |

4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide |

|---|---|

Fórmula molecular |

C16H17N3O4S |

Peso molecular |

347.4 g/mol |

Nombre IUPAC |

N-[[4-(2-methoxyethylcarbamoyl)phenyl]carbamothioyl]furan-2-carboxamide |

InChI |

InChI=1S/C16H17N3O4S/c1-22-10-8-17-14(20)11-4-6-12(7-5-11)18-16(24)19-15(21)13-3-2-9-23-13/h2-7,9H,8,10H2,1H3,(H,17,20)(H2,18,19,21,24) |

Clave InChI |

JKOKUDCUKNAPKG-UHFFFAOYSA-N |

SMILES |

COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |

SMILES canónico |

COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-4-{[(4-chloroanilino)carbonyl]amino}benzamide](/img/structure/B269053.png)

![N-(4-chlorophenyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B269054.png)

![4-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide](/img/structure/B269056.png)

![3-{[(4-chloroanilino)carbonyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B269057.png)

![N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B269058.png)

![4-[(cyclopropylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269059.png)

![2-chloro-N-cyclohexyl-5-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B269062.png)

![N-[4-(butyrylamino)phenyl]cyclopropanecarboxamide](/img/structure/B269064.png)

![N-butyl-4-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B269076.png)

![3-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269079.png)

![2-(4-chlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide](/img/structure/B269082.png)

![N-butyl-3-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B269084.png)

![N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide](/img/structure/B269088.png)